An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel three-dimensional scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. Spirocyclic systems, in particular, have garnered significant attention due to their inherent structural rigidity and conformational constraint, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, diazaspiroalkanes serve as versatile building blocks, offering multiple points for diversification. This guide provides a comprehensive technical overview of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, a valuable heterocyclic building block for researchers, scientists, and drug development professionals.
This document delves into the physicochemical properties, synthesis, chemical reactivity, and potential applications of this compound, offering field-proven insights and methodologies to facilitate its use in the laboratory.
Physicochemical Properties
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, with the CAS number 1160246-80-9, is a mono-Boc-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the unprotected secondary amine.
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a compilation of its known and computed properties is presented below. This data provides a foundational understanding for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1] |
| Molecular Weight | 254.37 g/mol | [1] |
| CAS Number | 1160246-80-9 | [1] |
| Appearance | Data not publicly available | - |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [2] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 254.199428 g/mol | [2] |
Spectral Data: While specific spectra for this compound are not publicly available, researchers can expect characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the tert-butyl group, the pyrrolidine ring, and the azepane ring protons and carbons. Mass spectrometry would be expected to show a prominent [M+H]⁺ ion at approximately m/z 255.2067.[]
Synthesis Methodologies
Figure 1: A proposed synthetic workflow for Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate.
Experimental Protocol Insight (Hypothetical)
Step 1 & 2: Formation of the Diazaspiro[4.6]undecane Core
The construction of the diazaspiro[4.6]undecane core likely involves a multi-step process beginning with commercially available starting materials. A common strategy for constructing such spirocycles involves the initial formation of a spirocyclic lactam, which is subsequently reduced to the corresponding diamine. Methodologies described in patents for similar structures, such as the synthesis of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-formic acid ester, often utilize multi-step sequences starting from cyclic ketones.[4]
Step 3: Selective Mono-Boc Protection
Once the unprotected 1,8-diazaspiro[4.6]undecane is obtained, the selective protection of one of the amino groups is a critical step. The differential reactivity of the two nitrogen atoms may allow for some inherent selectivity. However, a more controlled approach involves a "one-pot" procedure where the diamine is first converted to its mono-hydrochloride salt, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). This method has been shown to be effective for the mono-Boc protection of various diamines.[5]
Protocol: General Procedure for Mono-Boc Protection of a Diamine
-
Dissolution: Dissolve the diamine in anhydrous methanol at 0°C.
-
Mono-protonation: Slowly add one equivalent of a suitable HCl source, such as chlorotrimethylsilane ((CH₃)₃SiCl), to generate the mono-hydrochloride salt in situ.
-
Bocylation: Allow the reaction to warm to room temperature, and then add one equivalent of di-tert-butyl dicarbonate (Boc₂O), possibly dissolved in methanol.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Boc₂O.
-
Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH) and extract the mono-Boc protected product with a suitable organic solvent, such as dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The synthetic utility of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is stable under a variety of non-acidic conditions, while the free secondary amine is available for a range of chemical transformations.
Figure 2: Key reaction pathways for the derivatization of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate.
Reactions at the Unprotected Secondary Amine
The secondary amine is nucleophilic and can readily undergo a variety of standard transformations:
-
N-Alkylation: The secondary amine can be alkylated using alkyl halides in the presence of a suitable base. Common conditions include the use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[6]
-
N-Acylation: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM).
-
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding tertiary amine.
Deprotection of the Boc Group
The Boc group is a robust protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[7]
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.
Protocol: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent.
-
Acid Treatment: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Work-up: The product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.[8]
Applications in Drug Discovery and Medicinal Chemistry
The 1,8-diazaspiro[4.6]undecane scaffold is a valuable motif in medicinal chemistry. Its three-dimensional structure can be exploited to orient substituents in precise vectors, which can enhance binding to biological targets. While specific examples of the direct use of Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate in published drug discovery programs are not prominent, the broader class of diazaspiro[4.6]undecane and related spirocyclic diamines are featured in numerous patents and publications for a variety of therapeutic targets.
The utility of this building block lies in its ability to serve as a versatile intermediate for the synthesis of compound libraries. The sequential functionalization of the two nitrogen atoms allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). For instance, related diazaspiro compounds are found in molecules targeting neurodegenerative diseases and cancer.[9][10]
The structural rigidity of the spirocyclic core can lead to improved metabolic stability and reduced off-target effects compared to more flexible acyclic or monocyclic analogues. The pyrrolidine and azepane rings also offer opportunities for further substitution to fine-tune the physicochemical properties of the final compounds, such as solubility and permeability.
Safety and Handling
Detailed safety information for Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate is not widely published. However, as with any chemical reagent, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and medicinal chemistry. Its mono-protected nature allows for the selective and sequential functionalization of its two nitrogen atoms, providing a straightforward entry into a diverse range of derivatives. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its expected chemical reactivity based on established principles of organic chemistry. As the exploration of novel chemical scaffolds continues to be a driving force in therapeutic innovation, the strategic use of building blocks like Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate will undoubtedly contribute to the development of the next generation of medicines.
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